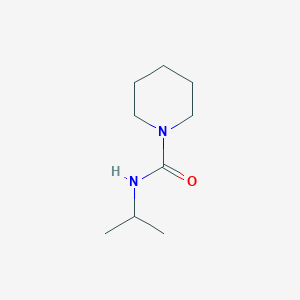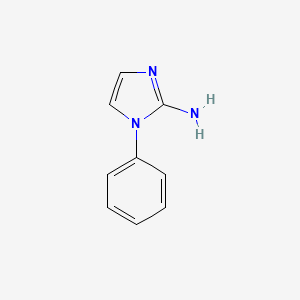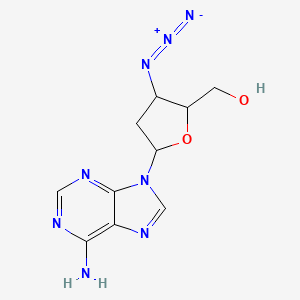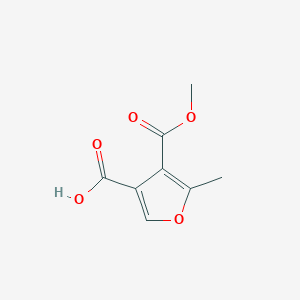
Ethyl 1-methyl-3-nitropyrazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-3-nitropyrazole-5-carboxylate (CAS# 1245807-07-1) is a useful research chemical . It has a molecular weight of 199.16 and a molecular formula of C7H9N3O4 .
Synthesis Analysis
The synthesis of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate can be prepared by reacting ethyl acetylpyruvate and hydrazine . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate is characterized by a canonical SMILES string: CCOC(=O)C1=CC(=NN1C)N+[O-] and an InChI string: InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 1-methyl-3-nitropyrazole-5-carboxylate appears as a white to cream or pale yellow crystalline powder . It has a melting point range of 136.0-145.0°C .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Pyrazole derivatives, including ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities, acting as potent inhibitors against various strains of bacteria and fungi. This makes them valuable candidates for the development of new antimicrobial drugs .
Agriculture: Herbicides and Pesticides
In the agricultural sector, these compounds are utilized for their herbicidal and pesticidal properties. Their ability to disrupt the growth of unwanted plants and control pest populations is crucial for crop protection. The nitro group in the pyrazole ring contributes to the compound’s reactivity, enhancing its effectiveness as an agrochemical .
Drug Discovery: Anti-inflammatory Drugs
The anti-inflammatory properties of pyrazole derivatives are significant in drug discovery. They can be designed to target specific inflammatory pathways, offering potential for the development of targeted anti-inflammatory therapies. Research has shown that modifications to the pyrazole core can lead to compounds with improved efficacy and reduced side effects .
Organometallic Chemistry: Catalysts
Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate serves as a ligand in organometallic complexes. These complexes can act as catalysts in various chemical reactions, including those that are important for pharmaceutical synthesis. The pyrazole moiety’s ability to coordinate with metals can lead to catalysts with high selectivity and activity .
Coordination Chemistry: Metal Complexes
In coordination chemistry, pyrazole derivatives are used to form metal complexes with diverse applications, ranging from materials science to medicinal chemistry. These complexes can exhibit unique optical, electronic, and magnetic properties, making them suitable for advanced technological applications .
Analytical Chemistry: Chemical Sensors
Due to their reactivity and ability to form complexes, pyrazole derivatives can be employed in the design of chemical sensors. These sensors can detect the presence of various ions or molecules, providing valuable tools for environmental monitoring and diagnostic assays .
Pharmacology: Anticancer Agents
The pyrazole ring is a common feature in many anticancer agents. Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate and its analogs have been investigated for their potential to inhibit cancer cell growth. Research into their mode of action continues to be an active area of study, with the goal of developing more effective cancer treatments .
Synthetic Chemistry: Building Blocks
Pyrazole derivatives are versatile building blocks in synthetic chemistry. They can be used to construct complex molecules with a wide range of biological activities. The nitro group in particular provides a reactive site for further chemical transformations, enabling the synthesis of a variety of functionalized compounds .
Safety and Hazards
Future Directions
Nitropyrazoles, including Ethyl 1-methyl-3-nitropyrazole-5-carboxylate, have potential applications in the field of explosive materials. The development of novel melt-castable compounds with melting points ranging from 80 to 110 C is particularly important due to the limited performance and high toxicity associated with TNT (trinitrotoluene) .
Mechanism of Action
Mode of Action
Pyrazole derivatives, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets .
Biochemical Pathways
Pyrazole derivatives have been found in many important synthetic drug molecules, indicating their potential role in various biological pathways .
properties
IUPAC Name |
ethyl 2-methyl-5-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVAKIWHFFUSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239268 | |
| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
CAS RN |
1245807-07-1 | |
| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)








